4-Methoxy-4-methyl-2-pentanone

Description

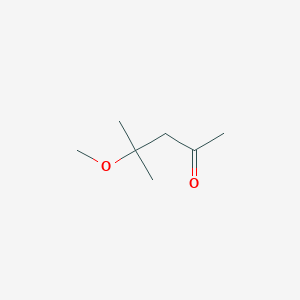

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKPBCHLPVDQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025557 | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methoxy-4-methylpentan-2-one appears as a clear colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used as a solvent., Colorless to white liquid; [CHEMINFO] Oily liquid; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

297 to 325 °F at 760 mmHg (NTP, 1992), 147-163 °C, 160 °C | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

141 °F (NTP, 1992), 61 °C, 60 °C c.c. | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Water solubility of 280,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 28 | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.89 | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.49 | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.2 [mmHg], 3.16 mm Hg at 25 °C., Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

107-70-0 | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02RA332R13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-4-methyl-2-pentanone, a versatile organic solvent. The document details its key characteristics, spectroscopic data, and relevant experimental protocols for its synthesis and analysis. This information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as Pentoxone, is a clear, colorless liquid. It is characterized by the presence of both a ketone and an ether functional group, which dictates its chemical reactivity and solvent properties. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 107-70-0 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 147-163 °C at 760 mmHg | [1] |

| Melting Point | -30 °C | [1] |

| Flash Point | 48 °C (118.4 °F) | [2] |

| Density | 0.89 g/mL | [3] |

| Vapor Pressure | 3.16 mmHg at 25 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Autoignition Temperature | 400 °C | [1] |

Spectroscopic Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments within the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | CH₃ (ketone) |

| ~2.6 | Singlet | 2H | CH₂ |

| ~1.2 | Singlet | 6H | (CH₃)₂ |

| ~3.2 | Singlet | 3H | OCH₃ |

Note: Predicted chemical shifts based on typical values for similar functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~75 | C(CH₃)₂ |

| ~52 | CH₂ |

| ~49 | OCH₃ |

| ~32 | CH₃ (ketone) |

| ~24 | C(CH₃)₂ |

Note: Predicted chemical shifts based on typical values for similar functional groups. Actual values can be found in resources like ChemicalBook.[4]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (ketone) |

| ~2970, 2930, 2830 | Medium-Strong | C-H stretch (alkane) |

| ~1100 | Strong | C-O stretch (ether) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

Note: Predicted wavenumbers based on typical values for these functional groups. Experimental spectra are available from sources like ChemicalBook and SpectraBase.[5][6]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z = 130. Common fragmentation patterns would involve cleavage alpha to the carbonyl group and loss of alkoxy or alkyl groups.

Experimental Protocols

Synthesis of this compound via Michael Addition

The synthesis of this compound is typically achieved through the Michael addition of methanol (B129727) to mesityl oxide.[1] The reaction is generally base-catalyzed.

Materials:

-

Mesityl oxide

-

Methanol (anhydrous)

-

Sodium methoxide (B1231860) (catalyst)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard reflux and distillation glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol.

-

Carefully add a catalytic amount of sodium methoxide to the methanol and stir until dissolved.

-

Cool the methanolic sodium methoxide solution in an ice bath.

-

Slowly add mesityl oxide to the cooled solution with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.[2]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 or C18 column

Mobile Phase:

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid (for standard detection) or formic acid (for MS-compatible detection)

Procedure:

-

Prepare the mobile phase by mixing the components in the desired ratio.

-

Degas the mobile phase prior to use.

-

Set the column temperature and flow rate.

-

Prepare a dilute solution of the this compound sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the compound using a UV detector.

-

The retention time and peak purity can be used to assess the identity and purity of the sample.

Reactivity and Applications

The reactivity of this compound is governed by its ketone and ether functional groups.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding secondary alcohol, and condensation reactions at the alpha-carbon.

-

Ether Reactivity: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Its primary application is as a solvent for a variety of resin coatings.[1] Its moderate boiling point and good solvency for many organic materials make it a useful component in paints, lacquers, and other formulations.

Safety Information

This compound is a flammable liquid and vapor. It may be harmful if inhaled and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This technical guide has summarized the key chemical and physical properties, spectroscopic data, and experimental protocols for this compound. The provided information aims to be a valuable resource for researchers and professionals in understanding and utilizing this compound in various scientific and industrial applications.

References

- 1. This compound | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound(107-70-0) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(107-70-0) IR Spectrum [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-4-methyl-2-pentanone, a versatile organic solvent. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in laboratory and industrial settings. This document details its physical and chemical properties, provides established experimental protocols for their determination, and outlines a typical workflow for the characterization of such a liquid organic compound.

Core Physicochemical Properties

This compound, also known as Pent-Oxone, is a colorless liquid with a characteristic sweet, fruity odor.[1] It is a ketone and an ether, which contributes to its unique solvent properties.

General and Structural Information

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |

| Molecular Weight | 130.19 g/mol | [3] |

| IUPAC Name | 4-methoxy-4-methylpentan-2-one | [3] |

| CAS Number | 107-70-0 | [1][2] |

| Canonical SMILES | CC(=O)CC(C)(C)OC | [1] |

Physical Properties

A compilation of the key physical properties of this compound is presented below. These values are essential for its handling, storage, and application in various experimental and industrial processes.

| Property | Value | Conditions | Source |

| Appearance | Colorless liquid | Ambient | [1] |

| Boiling Point | 156 - 160 °C | 760 mmHg | |

| Melting Point | -30 °C | [3] | |

| Density | 0.91 g/cm³ | 20 °C | |

| Flash Point | 48 °C | Closed Cup | |

| Water Solubility | Soluble | ||

| Vapor Pressure | 3.16 mmHg | 25 °C | |

| Refractive Index | 1.4180 | 20 °C | |

| Vapor Density | 4.49 (Air = 1) | [1] | |

| Autoignition Temperature | 400 °C | [1] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Synthesis of this compound

A representative synthesis involves the methylation of an α-hydroxy ketone. The following is a two-step process that can be adapted for the synthesis of this compound, starting from a suitable precursor.

Step 1: Asymmetric α-Hydroxylation of a Prochiral Ketone This step focuses on the enantioselective introduction of a hydroxyl group at the α-position of a ketone, such as 3-methylbutan-2-one, using a phase-transfer catalyst and molecular oxygen as the oxidant.[4]

-

Materials: 3-methylbutan-2-one, a cinchona alkaloid-derived phase-transfer catalyst, a suitable base (e.g., potassium hydroxide), and an organic solvent (e.g., toluene).

-

Procedure:

-

To a solution of the ketone and the phase-transfer catalyst in the organic solvent, add the base.

-

Stir the reaction mixture vigorously at 0 °C under an oxygen atmosphere for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the α-hydroxy ketone.[4]

-

Step 2: O-Methylation The resulting chiral α-hydroxy ketone is then methylated to yield this compound.[4]

-

Materials: The α-hydroxy ketone from Step 1, a methylating agent (e.g., methyl iodide), a base (e.g., sodium hydride), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF).

-

Procedure:

-

To a suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, slowly add a solution of the α-hydroxy ketone.

-

After the addition is complete, add the methylating agent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product, this compound.[4]

-

Determination of Boiling Point (Capillary Method)

-

Apparatus: Thiele tube or a beaker with a heating mantle/hot plate, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

Place a small amount of this compound into the test tube.

-

Invert the capillary tube (sealed end up) and place it in the test tube.

-

Attach the test tube to the thermometer and immerse them in the heating bath (e.g., mineral oil in a Thiele tube).

-

Heat the bath gently and observe the capillary tube.

-

A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

-

Determination of Density

-

Apparatus: Pycnometer (a specific volume glass flask) or a digital density meter.

-

Procedure (using a Pycnometer):

-

Clean and dry the pycnometer and determine its empty weight.

-

Fill the pycnometer with distilled water at a known temperature (e.g., 20 °C) and weigh it.

-

Calculate the volume of the pycnometer using the known density of water at that temperature.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (usually 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

Determination of Water Solubility

-

Apparatus: Test tubes, graduated cylinder, and a vortex mixer or shaker.

-

Procedure (Qualitative):

-

Add a small, measured amount of this compound to a test tube containing a known volume of distilled water.

-

Vigorously shake or vortex the mixture.

-

Allow the mixture to stand and observe if a single, clear phase is formed (soluble) or if two distinct layers remain (insoluble). The formation of a cloudy or emulsified mixture indicates partial solubility.

-

Purity Analysis by Gas Chromatography (GC)

-

Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or acetone).

-

Instrumental Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate components with different boiling points.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The purity is determined by the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

-

Workflow and Visualization

The characterization of a liquid organic compound like this compound follows a logical workflow to determine its identity, purity, and key physical properties. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the characterization of this compound.

This comprehensive guide provides essential information on the physicochemical properties of this compound, along with detailed experimental protocols for their determination. This information is critical for the safe and effective use of this compound in research and development.

References

An In-depth Technical Guide to 4-Methoxy-4-methyl-2-pentanone (CAS 107-70-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4-methyl-2-pentanone, also known as pentoxone, is a colorless liquid with a mild, characteristic odor.[1][2] It is primarily utilized as a solvent for a variety of resin coatings in industrial applications.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, available analytical methodologies, and essential safety information. While its primary role is in the industrial sector, this document aims to provide a thorough resource for professionals in research and development who may encounter this compound.

Chemical and Physical Properties

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[4][6] It is less dense than water and is insoluble in water.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [7][8] |

| Molecular Weight | 130.18 g/mol | [4] |

| CAS Number | 107-70-0 | [7][8] |

| Appearance | Clear, colorless liquid | [2][4][6] |

| Odor | Mild | [2] |

| Boiling Point | 160 °C | [6] |

| Melting Point | -30 °C | [4][6] |

| Flash Point | 60 °C (closed cup) | [6] |

| Density | 0.89 g/cm³ (Relative to water at 1) | [4][6] |

| Vapor Density | 4.49 (Air = 1) | [4] |

| Vapor Pressure | 2.36 mmHg at 25°C | [9] |

| Water Solubility | Insoluble (38 g/L at 25°C) | [4][9] |

| LogP (Octanol/Water Partition Coefficient) | 0.36 | [4] |

| Autoignition Temperature | 400 °C | [4] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability/Reference |

| ¹H NMR | Data available[10] |

| ¹³C NMR | Data available[10] |

| Mass Spectrometry (MS) | Data available[7][10][11] |

| Infrared (IR) Spectroscopy | Data available[10] |

| Raman Spectroscopy | Data available[10] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, suggesting it is likely produced via proprietary industrial methods. A plausible synthetic route would involve the acid-catalyzed addition of methanol (B129727) to the double bond of mesityl oxide (4-methyl-3-penten-2-one).

Below is a conceptual workflow for such a synthesis.

Analytical Protocols

The analysis of this compound can be performed using standard chromatographic techniques.

Gas Chromatography (GC)

GC is a suitable method for the analysis of volatile organic compounds like this compound.[4]

-

Column: A non-polar column, such as one with a methyl silicone or polydimethylsiloxane (B3030410) stationary phase, can be used.[12]

-

Detector: A Flame Ionization Detector (FID) is appropriate for detection.[4]

-

Retention Index: The Kovats non-isothermal retention index on a non-polar column is approximately 877.[12]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can also be employed for the analysis of this compound.[1]

-

Column: A C18 or Newcrom R1 column can be utilized.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a phosphoric acid modifier is effective. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

-

Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]

The following diagram illustrates a general workflow for the analytical determination of this compound.

Biological Activity and Drug Development Relevance

Currently, there is a lack of publicly available scientific literature detailing any specific biological activities, metabolic pathways, or signaling pathway interactions for this compound. Its primary characterization is as an industrial solvent. Therefore, its direct relevance to drug development appears to be minimal, though it could potentially be encountered as a solvent in formulations or manufacturing processes. It is classified as a neurotoxin.[3]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if inhaled.[2] It is also an irritant to the skin, eyes, and respiratory tract.[3][6] Ingestion may lead to aspiration pneumonitis.[6]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[2]

-

Eye Protection: Wear safety goggles.[6]

-

Hand Protection: Wear protective gloves.[6]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Storage: Store in a well-ventilated place and keep cool. Keep the container tightly closed.[2]

The logical flow for handling a spill of this substance is outlined below.

Conclusion

This compound (CAS 107-70-0) is a well-characterized industrial solvent with established physical, chemical, and safety profiles. While its direct application in drug development is not apparent from the current body of scientific literature, an understanding of its properties is crucial for researchers who may encounter it as a solvent or an impurity. The analytical methods outlined provide a basis for its detection and quantification. As with any chemical, proper safety and handling procedures are paramount to ensure safe usage in a laboratory or industrial setting.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 107-70-0 [chemicalbook.com]

- 6. ICSC 1098 - this compound [inchem.org]

- 7. 2-Pentanone, 4-methoxy-4-methyl- [webbook.nist.gov]

- 8. 2-Pentanone, 4-methoxy-4-methyl- [webbook.nist.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(107-70-0) 13C NMR spectrum [chemicalbook.com]

- 11. This compound(107-70-0) MS [m.chemicalbook.com]

- 12. 2-Pentanone, 4-methoxy-4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4-methyl-2-pentanone, a significant organic compound with applications as a solvent. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented in a manner conducive to research and development.

Chemical Structure and Identifiers

This compound, also known as Pent-Oxone, is a ketone and an ether. Its structure is characterized by a pentanone backbone with a methoxy (B1213986) and two methyl groups on the fourth carbon.

| Identifier | Value |

| IUPAC Name | 4-methoxy-4-methylpentan-2-one[1] |

| CAS Number | 107-70-0[1] |

| Molecular Formula | C₇H₁₄O₂[1] |

| SMILES | CC(=O)CC(C)(C)OC[1] |

| InChI | InChI=1S/C7H14O2/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3[1] |

| InChIKey | KOKPBCHLPVDQTK-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a clear, colorless liquid.[1] While some sources describe it as insoluble in water, more definitive data indicates it is soluble.[2] It is classified as a flammable liquid.

| Property | Value |

| Molecular Weight | 130.18 g/mol [1] |

| Boiling Point | 156 °C[2] |

| Flash Point | 48 °C[2] |

| Density | 0.91 g/cm³ (at 20/20 °C)[2] |

| Refractive Index | 1.42[2] |

| Water Solubility | Soluble[2] |

| Vapor Pressure | 3.16 mm Hg at 25 °C |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), via an aldol (B89426) condensation of acetone (B3395972). The second step is the methylation of the tertiary alcohol to form the final ether product, which can be achieved through a Williamson ether synthesis.

Step 1: Synthesis of 4-hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)

Reaction: Aldol condensation of Acetone

Experimental Protocol:

The preparation of diacetone alcohol is a classic organic synthesis procedure. One established method involves the base-catalyzed self-condensation of acetone.[3][4][5]

-

Catalyst Preparation: A Soxhlet extractor is charged with a thimble containing a basic catalyst, such as barium hydroxide (B78521) (Ba(OH)₂).[4][6]

-

Reaction Setup: Acetone is placed in the boiling flask of the Soxhlet apparatus.

-

Reflux: The acetone is heated to reflux. The continuous cycling of acetone over the basic catalyst in the thimble facilitates the aldol condensation. The reaction is typically refluxed for an extended period (e.g., 80-100 hours) until the boiling point of the mixture in the flask rises, indicating the formation of the higher-boiling diacetone alcohol.[6]

-

Workup and Purification: After the reaction is complete, the excess acetone is removed by distillation. The remaining crude diacetone alcohol is then purified by vacuum distillation.[7]

Step 2: Synthesis of this compound

Reaction: Williamson Ether Synthesis

Experimental Protocol:

The Williamson ether synthesis is a versatile method for preparing ethers.[2][8][9][10][11] It proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.[2][8][9][10][11]

-

Alkoxide Formation: Diacetone alcohol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is added to deprotonate the tertiary alcohol, forming the corresponding alkoxide.[2] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added to the solution containing the alkoxide. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the Sₙ2 reaction.

-

Workup and Purification: Upon completion of the reaction, it is quenched by the careful addition of water or a saturated aqueous ammonium (B1175870) chloride solution. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to yield this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Data Availability and Key Features |

| ¹H NMR | Spectra are available. Key signals would include singlets for the two equivalent methyl groups attached to the quaternary carbon, a singlet for the methoxy group, a singlet for the methyl group of the acetyl moiety, and a singlet for the methylene (B1212753) protons. |

| ¹³C NMR | Spectra are available.[12] Expected signals include a peak for the carbonyl carbon, the quaternary carbon bearing the oxygen, the methoxy carbon, and the various methyl and methylene carbons. |

| Infrared (IR) Spectroscopy | A complete vibrational analysis has been reported.[13] A strong absorption band characteristic of the C=O stretch of the ketone would be prominent, typically in the range of 1700-1725 cm⁻¹. C-O stretching vibrations for the ether linkage would also be present. Spectra are available on databases such as SpectraBase.[14][15] |

| Mass Spectrometry (MS) | Mass spectra are available on the NIST WebBook, which can be used for structural elucidation and confirmation of the molecular weight.[16] |

Safety Information

This compound is a flammable liquid and vapor. It is harmful if inhaled and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection if ventilation is inadequate, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.

This guide provides essential technical information for professionals working with this compound. For more detailed data and specific applications, consulting the cited literature and databases is recommended.

References

- 1. This compound | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Diacetone alcohol - Wikipedia [en.wikipedia.org]

- 4. jetir.org [jetir.org]

- 5. primaryinfo.com [primaryinfo.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. This compound(107-70-0) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(107-70-0) IR Spectrum [chemicalbook.com]

- 16. 2-Pentanone, 4-methoxy-4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-4-methyl-2-pentanone, a valuable solvent and chemical intermediate. The primary focus of this document is the acid-catalyzed addition of methanol (B129727) to mesityl oxide. This guide details the underlying reaction mechanism, presents two distinct experimental protocols, and includes a thorough compilation of the chemical and physical properties of the target compound, along with essential safety information. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis workflow and reaction pathway.

Introduction

This compound, also known as Pent-Oxone solvent, is a colorless liquid with the chemical formula C₇H₁₄O₂.[1][2] It finds applications as a solvent for various resin coatings.[3] The most common and industrially viable method for its synthesis is the reaction of mesityl oxide with methanol in the presence of an acid catalyst.[4] This guide will explore this synthesis in detail, providing practical experimental procedures and relevant scientific data.

Reaction Mechanism and Pathway

The synthesis of this compound from mesityl oxide and methanol proceeds via an acid-catalyzed Michael addition (1,4-addition) of methanol to the α,β-unsaturated ketone system of mesityl oxide.

The reaction mechanism can be visualized as follows:

Caption: Acid-catalyzed addition of methanol to mesityl oxide.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first utilizes a solid acid catalyst (ion-exchange resin), which offers ease of separation, while the second employs a traditional mineral acid catalyst.

Method 1: Synthesis using an Acid Ion-Exchange Resin Catalyst

This method is adapted from a procedure utilizing a Dowex 50 ion-exchange resin.

Materials:

-

Mesityl oxide

-

Methanol

-

Acid ion-exchange resin (e.g., Dowex 50), acid form

-

3N Hydrochloric acid (for resin preparation)

-

Distilled water

-

Anhydrous calcium chloride (for drying)

Equipment:

-

Vertical glass column (90 cm x 19 mm)

-

Distillation apparatus with an efficient column

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Catalyst Preparation:

-

The Dowex 50 resin is converted to its acid form by treatment with 3N hydrochloric acid.

-

The resin is then thoroughly washed with water, followed by methanol.

-

The prepared resin is packed into the vertical glass column to create a catalyst bed.

Reaction:

-

A stock solution of equal volumes of methanol and mesityl oxide (approximately a 2.86:1 molar ratio of methanol to mesityl oxide) is prepared.

-

The reaction is carried out at 25°C.

-

The stock solution is passed over the ion-exchange resin in the column at a controlled flow rate (e.g., 0.616 ml/min).

Work-up and Purification:

-

The effluent from the column is collected.

-

The excess methanol is removed by distillation at reduced pressure (200 mm Hg, b.p. 35°C).

-

The pressure is further reduced (40 mm Hg), and the product, this compound, is distilled.

-

Any remaining unreacted mesityl oxide can also be recovered by distillation.

Quantitative Data for Method 1:

| Parameter | Value | Reference |

| Reactant Molar Ratio (Methanol:Mesityl Oxide) | 2.86 : 1 | |

| Reaction Temperature | 25°C | |

| Conversion of Mesityl Oxide | 27% | |

| Yield (based on unrecovered mesityl oxide) | 82% |

Method 2: Synthesis using a Mineral Acid Catalyst (Representative Protocol)

This is a representative protocol based on general principles of acid-catalyzed additions to α,β-unsaturated ketones.

Materials:

-

Mesityl oxide

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (or Hydrochloric Acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine mesityl oxide (1.0 eq) and an excess of anhydrous methanol (3-5 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for several hours, or gently reflux, monitoring the reaction progress by TLC or GC.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [5] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 160°C | [6] |

| Melting Point | -30°C | [5][6] |

| Density | 0.89 g/cm³ | [5][6] |

| Vapor Pressure | 3.16 mm Hg at 25°C | [4] |

| Flash Point | 48°C (118.4°F) | [7] |

| Autoignition Temperature | 400°C | [5] |

| Solubility in Water | 28 g/100ml at 25°C | [6] |

| CAS Number | 107-70-0 | [1][2] |

Spectroscopic Data of this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Data available, specific shifts vary with solvent. |

| ¹³C NMR | Data available, characteristic peaks for carbonyl, quaternary carbon, methoxy, and methyl groups.[8] |

| IR Spectroscopy | Strong absorption for C=O (carbonyl) group. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 130.[8] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be summarized as follows:

Caption: General workflow for the synthesis of this compound.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound: Flammable liquid and vapor.[9] Harmful if inhaled.[9] Causes skin and eye irritation.[10]

-

Mesityl Oxide: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Toxic if inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).

-

Sulfuric Acid/Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][11][12]

Conclusion

The synthesis of this compound is efficiently achieved through the acid-catalyzed addition of methanol to mesityl oxide. This guide has provided two detailed experimental protocols, one using a reusable solid acid catalyst and another a traditional mineral acid, catering to different laboratory setups and preferences. The comprehensive data on the physical, chemical, and spectroscopic properties, along with crucial safety information, serves as a valuable resource for researchers and professionals in the field of chemistry and drug development. The provided diagrams of the reaction mechanism and experimental workflow offer a clear and concise visual aid to the synthesis process.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. mgc-a.com [mgc-a.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. 4-メトキシ-4-メチル-2-ペンタノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to the Spectral Data of 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxy-4-methyl-2-pentanone, a compound of interest in various chemical and pharmaceutical applications. This document details its mass spectrometry, ¹³C-NMR, and ¹H-NMR spectral data, offering insights into its structural characterization. The experimental protocols used to obtain this data are also described, ensuring reproducibility and accurate interpretation.

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its fragmentation pattern under electron ionization.

Data Presentation:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [CH₃CO]⁺ |

| 59 | 80 | [C₃H₇O]⁺ |

| 73 | 60 | [C₄H₉O]⁺ |

| 87 | 20 | [M - C₃H₇]⁺ |

| 115 | 10 | [M - CH₃]⁺ |

| 130 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocol:

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a gas chromatography (GC) inlet, ensuring separation from any potential impurities.

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Inlet System: Gas Chromatography (GC)

-

Analyzer: Quadrupole

Fragmentation Pathway:

Caption: Fragmentation pathway of this compound in MS.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.

Data Presentation:

| Chemical Shift (δ) ppm | Carbon Assignment |

| 208.0 | C=O (Ketone) |

| 75.5 | C(CH₃)₂OCH₃ |

| 52.0 | OCH₃ |

| 49.0 | CH₂ |

| 31.5 | COCH₃ |

| 24.0 | C(CH₃)₂ |

Experimental Protocol:

The ¹³C-NMR spectrum was recorded on a Varian A-60 spectrometer.

-

Spectrometer Frequency: 15 MHz

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Technique: Proton-decoupled

Spectral Analysis Workflow:

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxy-4-methyl-2-pentanone (CAS No. 107-70-0). Due to the limited availability of public, experimentally derived spectral data, this guide presents a detailed prediction of the ¹H NMR spectrum based on established spectroscopic principles. It includes the chemical structure, predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and experimental workflow.

Chemical Structure and Properties

This compound, with the molecular formula C₇H₁₄O₂, is a clear, colorless liquid.[1] Its structure consists of a pentanone backbone with a methoxy (B1213986) and two methyl groups at the C4 position.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (a) | ~2.1 | Singlet (s) | 3H |

| CH₂ (b) | ~2.7 | Singlet (s) | 2H |

| OCH₃ (c) | ~3.2 | Singlet (s) | 3H |

| 2 x CH₃ (d) | ~1.2 | Singlet (s) | 6H |

¹H NMR Peak Assignments:

References

Comprehensive 13C NMR Analysis of 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 4-Methoxy-4-methyl-2-pentanone. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such data, and a structural visualization to aid in the interpretation of the results.

Predicted 13C NMR Spectral Data

In the absence of a publicly available, experimentally validated 13C NMR spectrum with peak assignments for this compound, a predicted dataset is provided below. This data was generated using advanced computational algorithms that estimate the chemical shifts based on the molecular structure. Predicted data serves as a valuable reference for spectral analysis and interpretation.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Structure Assignment | Predicted Chemical Shift (ppm) |

| C1 | CH₃-C=O | 31.5 |

| C2 | C=O | 208.0 |

| C3 | -CH₂- | 52.0 |

| C4 | -C(CH₃)₂-O- | 72.8 |

| C5 | -C(CH₃)₂-O- | 24.5 |

| C6 | O-CH₃ | 49.0 |

| C7 | -C(CH₃)₂-O- (duplicate) | 24.5 |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a 13C NMR spectrum of a liquid sample like this compound.

2.1. Sample Preparation

-

Sample Requirements: Approximately 10-50 mg of this compound is required. The sample should be of high purity to avoid interference from impurity signals.

-

Solvent Selection: A deuterated solvent is used to provide a lock signal for the NMR spectrometer and to minimize solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though for routine spectra, a shorter delay is often used to save time.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Temperature: 298 K (25 °C)

-

2.3. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹³C probe.

-

Set up the experiment with the parameters listed above.

-

Acquire the Free Induction Decay (FID) data.

2.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or an internal standard like TMS (0.00 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled according to the assignments in Table 1. This visualization aids in correlating the chemical environment of each carbon with its predicted NMR signal.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of 4-methoxy-4-methyl-2-pentanone (CAS No. 107-70-0), a significant solvent and chemical intermediate. This document outlines the core principles of its fragmentation behavior under electron ionization (EI), presents detailed experimental protocols, and visualizes the key fragmentation pathways, offering a foundational resource for its identification and characterization in complex matrices.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for library matching and structural elucidation.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | High | [C3H5]+ |

| 43 | 100 (Base Peak) | [CH3CO]+ |

| 55 | Moderate | [C4H7]+ |

| 59 | Moderate | [C3H7O]+ |

| 73 | High | [C4H9O]+ |

| 87 | Low | [C4H7O2]+ |

| 115 | Low | [M-CH3]+ |

| 130 | Very Low | [M]+• (Molecular Ion) |

Data compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Experimental Protocols

The acquisition of a reproducible mass spectrum is contingent on a well-defined experimental protocol. The following outlines a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

2.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 10-100 µg/mL.

2.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

-

Scan Rate: 2 scans/second.

-

Detector: Electron multiplier.

Fragmentation Pathways

The fragmentation of this compound under electron ionization is governed by the presence of the ketone and ether functional groups. The primary fragmentation mechanisms include alpha-cleavage and rearrangements.

3.1. Alpha-Cleavage

Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to a functional group. In this compound, two primary alpha-cleavage pathways are observed:

-

Cleavage adjacent to the carbonyl group: This is the most favorable fragmentation, leading to the formation of the highly stable acylium ion at m/z 43 ([CH3CO]+), which is the base peak in the spectrum. The other product is a radical cation.

-

Cleavage adjacent to the ether oxygen: Cleavage of the C-C bond alpha to the ether oxygen results in the formation of the resonance-stabilized oxonium ion at m/z 73 ([C4H9O]+).

3.2. Other Significant Fragmentations

-

The peak at m/z 59 is attributed to the [C3H7O]+ ion, likely formed through a rearrangement process involving the methoxy (B1213986) group.

-

The ion at m/z 87 corresponds to the loss of a propyl radical from the molecular ion.

-

The peak at m/z 115 represents the loss of a methyl radical from the molecular ion ([M-CH3]+).

-

The molecular ion peak at m/z 130 is of very low intensity, which is characteristic of aliphatic ketones and ethers that readily undergo fragmentation.

The proposed fragmentation pathways are visualized in the following diagrams.